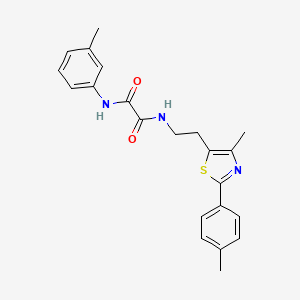

![molecular formula C16H15N3O3S2 B2408732 4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide CAS No. 451465-63-7](/img/structure/B2408732.png)

4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

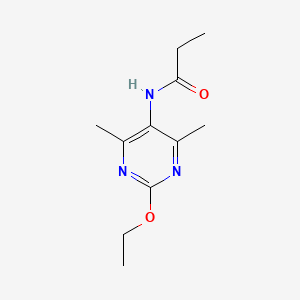

“4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 451465-63-7 . It has a molecular weight of 361.45 .

Synthesis Analysis

The compound can be synthesized by the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .Molecular Structure Analysis

The IUPAC name of the compound is 4-[2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)ethyl]benzenesulfonamide . The InChI code is 1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) .Chemical Reactions Analysis

The compound is involved in the COX-2 inhibition screening assay . It was found that 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide had a maximum COX-2 inhibition (47.1%), at a concentration of 20 μM .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents

The 4(3H)-quinazolinone ring system, which this compound contains, has been associated with diverse biological activities. Some derivatives exhibit potent anti-inflammatory properties and significant COX-2 inhibition . The presence of para-sulfonamide or para-sulfonylmethane substituents enhances COX-2 selectivity and inhibitory potency. Notably, a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide moiety at C-2 and a phenyl ring at N-3 demonstrated strong COX-2 inhibitory activity .

COX-2 Inhibitors

The compound’s structure aligns with the requirements for COX-2 inhibition. A one-pot reaction sequence involving chlorosulfonation-amidation was employed to synthesize sulfonamide-substituted diarylheterocycles, a class of selective COX-2 inhibitors. This compound, with its 4(3H)-quinazolinone core, may contribute to COX-2 inhibition .

Antiviral Properties

While specific studies on this compound’s antiviral activity are scarce, its structural features warrant investigation. Quinazolinone derivatives have shown promise in antiviral research . Further exploration could reveal potential antiviral effects.

Drug Design and Optimization

Researchers can explore modifications to enhance the compound’s pharmacological properties. Computational studies, physicochemical predictions, and drug likeness assessments are crucial steps in optimizing its potential as a drug candidate .

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups .

Mode of Action

Based on its structural similarity to other sulfonamide compounds, it is possible that it may act as an inhibitor for certain enzymes, potentially disrupting their normal function .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Sulfonamides are generally known to interfere with bacterial synthesis of folic acid, a crucial component for dna replication . This could potentially be a pathway affected by this compound.

Pharmacokinetics

Its sulfonamide group could potentially aid in absorption and distribution, as sulfonamides are generally well-absorbed in the gastrointestinal tract . The compound’s metabolism and excretion would likely depend on its specific interactions within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. If it acts similarly to other sulfonamides, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, a highly acidic or basic environment could potentially affect the compound’s structure and therefore its efficacy .

Propiedades

IUPAC Name |

4-[2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-5-11(6-8-12)9-10-19-15(20)13-3-1-2-4-14(13)18-16(19)23/h1-8H,9-10H2,(H,18,23)(H2,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKOCVFNZHNPKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)

![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)

![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)